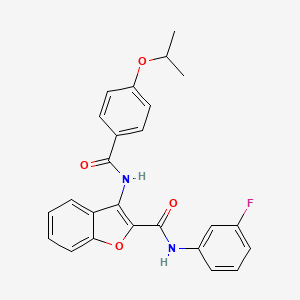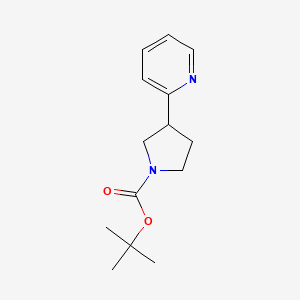![molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3](/img/structure/B2688552.png)
1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol It is known for its unique structure, which includes a pyridine ring, a carboximidoyl group, and a hydrazinecarbonyl group
Preparation Methods
The synthesis of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide typically involves the reaction of pyridine-2-carboximidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions include oxo derivatives, reduced hydrazine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide can be compared with other similar compounds, such as:
Pyridine-2-carboximidoyl chloride: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Compounds with similar hydrazinecarbonyl groups that exhibit comparable reactivity.
Substituted pyridine derivatives: Compounds with various substituents on the pyridine ring that may have different chemical and biological properties.
Properties
IUPAC Name |
N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDTXMRVTTUPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)
